

Foreword for the Research Professional

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Compound of Interest

Compound Name: *3-Bromo-2-methyl-6-nitrobenzoic acid*

Cat. No.: *B8119504*

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This document provides a comprehensive technical overview of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4). While the user query specified CAS number 1498300-48-3, publicly available scientific literature and chemical databases predominantly associate the compound known as AZD5153 with CAS numbers 1869912-39-9 (free base) and 1869912-40-2 (6-hydroxy-2-naphthoic acid salt). This guide will proceed with a detailed analysis of AZD5153, which is the subject of extensive preclinical and clinical investigation.

This guide is structured to provide not just data, but a causal understanding of experimental design and mechanistic principles, reflecting the needs of researchers in drug development.

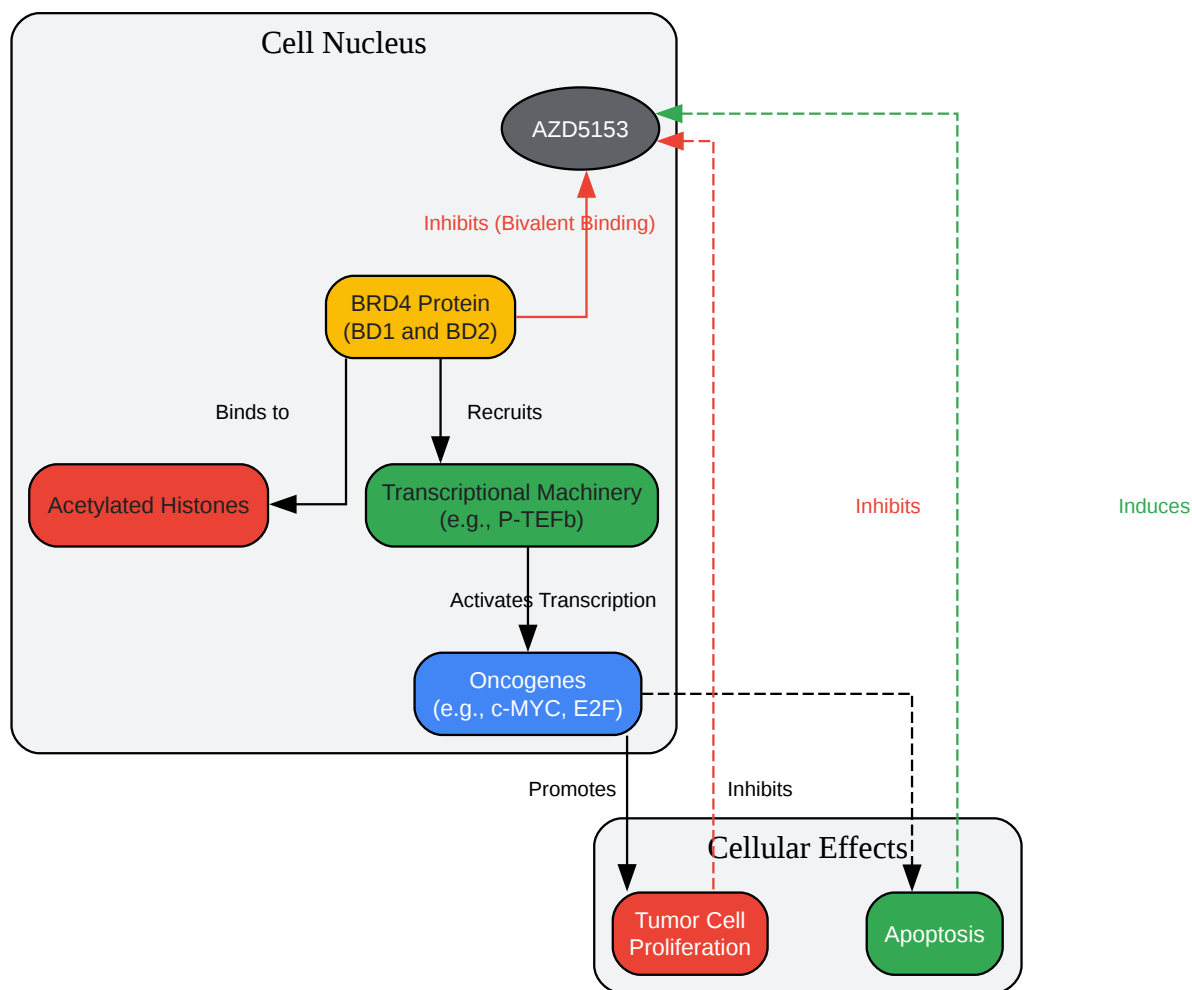
Introduction: A Novel Approach to BET Inhibition

AZD5153 represents a significant advancement in the field of epigenetic modulators. Unlike traditional monovalent BET inhibitors that target a single bromodomain, AZD5153 is a bivalent inhibitor, meaning it can simultaneously engage two bromodomains within the BRD4 protein.[1][2][3] This unique mode of action confers enhanced potency and a distinct pharmacological profile.[2][3] BRD4 is a key transcriptional coactivator that plays a critical role in the expression of oncogenes such as c-MYC.[1][4] Its overexpression is implicated in the development and proliferation of various cancers, including hematologic malignancies and solid tumors.[2][5] AZD5153 has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia (AML), multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and hepatocellular carcinoma (HCC).[1][2][4]

Mechanism of Action: Bivalent Engagement of BRD4

BRD4 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails through its two bromodomains (BD1 and BD2).[4] This interaction is crucial for the recruitment of transcriptional machinery to promoter and enhancer regions of target genes, leading to their expression.

AZD5153 disrupts this process by competitively binding to the bromodomains of BRD4.[6] Its bivalent nature allows it to ligate two bromodomains simultaneously, leading to a more stable and prolonged inhibition of BRD4 activity compared to monovalent inhibitors.[1][2] This enhanced avidity translates to greater cellular and antitumor activity.[2] By preventing BRD4 from binding to chromatin, AZD5153 effectively downregulates the transcription of key oncogenes and cell cycle regulators, including c-MYC, E2F, and mTOR pathway components.[1][2] This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4][7]



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Caption: Mechanism of action of AZD5153 in disrupting BRD4-mediated oncogene transcription.

Physicochemical and Pharmacological Properties

A summary of the key properties of AZD5153 is presented in the table below.

| Property | Value | Source |
|---|---|--------|
| Chemical Name | (3R)-4-[2-[4-[1-(3-methoxy-[4][5][7]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | [6] |
| Molecular Formula | C25H33N7O3 | [6] |
| Molecular Weight | 667.75 g/mol (for the 6-hydroxy-2-naphthoic acid salt) | [1] |
| CAS Number | 1869912-39-9 (free base), 1869912-40-2 (6-hydroxy-2-naphthoic acid salt) | [7][8] |
| Target | BET/BRD4 Bromodomains | [1][7] |
| Binding Mode | Bivalent | [2] |
| IC50 (Full-Length BRD4) | 5 nM | [7][9] |
| IC50 (BRD4 foci disruption in U2OS cells) | 1.7 nM | [1][8] |
| Administration Route | Oral | [5][9] |

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for the evaluation of AZD5153.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AZD5153 in cancer cell lines.

Principle: The assay measures the dose-dependent effect of AZD5153 on the proliferation of cancer cells. Cell viability is typically assessed using a luminescent-based assay that quantifies ATP levels, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HCC cell lines like HepG2, Huh-7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]
- **Compound Preparation:** Prepare a serial dilution of AZD5153 in DMSO, and then further dilute in cell culture medium to achieve the final desired concentrations (e.g., ranging from 1 to 100 μM).[4] A vehicle control (DMSO) should be included.[4]
- **Treatment:** Remove the overnight culture medium from the cells and add the medium containing the different concentrations of AZD5153 or vehicle control.
- **Incubation:** Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[4]
- **Viability Assessment:** After incubation, assess cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[4] This involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the AZD5153 concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[4]

In Vivo Xenograft Tumor Model

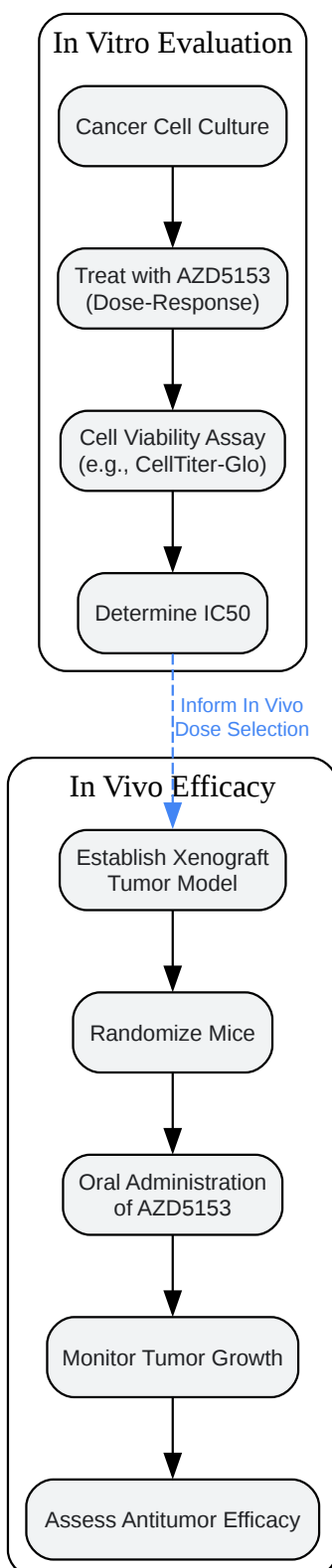
This protocol describes the evaluation of the antitumor efficacy of AZD5153 in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with AZD5153, and the effect on tumor growth is monitored over time. This provides an assessment of the compound's in vivo efficacy.

Step-by-Step Methodology:

- **Animal Models:** Utilize immunodeficient mice, such as NSG (NOD scid gamma) mice, which are suitable for engrafting human cancer cells.[4]

- Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCCLM3 or MV-4-11) into the flank of each mouse.[4][7]
- Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers and calculate the tumor volume (e.g., using the formula: $\text{Volume} = (\text{length} \times \text{width}^2) / 2$).
- Randomization and Treatment: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer AZD5153 orally (e.g., by gavage) at specified doses and schedules (e.g., daily for 14-28 days).[7] The control group receives the vehicle.
- Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Tumor stasis or regression are also key observations.[1][7]
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis. Western blotting or immunohistochemistry can be used to measure the levels of BRD4 target proteins, such as c-MYC, to confirm target engagement in the tumor tissue.[1]



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Caption: A generalized experimental workflow for the preclinical evaluation of AZD5153.

Clinical Development

AZD5153 has been investigated in a first-in-human, phase I clinical trial for patients with relapsed/refractory solid tumors and lymphoma, both as a monotherapy and in combination with the PARP inhibitor olaparib.[5][10][11] The study aimed to determine the safety, tolerability, and recommended Phase 2 dose of AZD5153.[12] Common treatment-emergent adverse events included fatigue, gastrointestinal issues, and hematologic toxicities such as thrombocytopenia.[5] The study demonstrated that AZD5153 was tolerable and showed dose-dependent pharmacokinetics and target engagement, as evidenced by the modulation of peripheral biomarkers like HEXIM1.[2][5]

Conclusion

AZD5153 is a highly potent, orally bioavailable, bivalent BET/BRD4 inhibitor with a compelling preclinical profile in various cancer models, particularly hematologic malignancies and hepatocellular carcinoma.[2][4] Its unique bivalent binding mode offers enhanced potency compared to earlier monovalent inhibitors.[2][3] The ongoing clinical evaluation will further delineate its therapeutic potential in oncology. The insights provided in this guide are intended to support researchers in designing and interpreting studies involving AZD5153 and other BET inhibitors.

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